molecular formula C13H18O3 B8406332 4-Methyl-2-phenylmethoxypentanoic acid

4-Methyl-2-phenylmethoxypentanoic acid

Cat. No.: B8406332
M. Wt: 222.28 g/mol
InChI Key: SKXDRVUWALIFFX-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylmethoxypentanoic acid is a branched-chain carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a methyl group at the 4-position and a phenylmethoxy (benzyloxy) group at the 2-position. The phenylmethoxy group introduces significant steric bulk and lipophilicity, which may influence its solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-methyl-2-phenylmethoxypentanoic acid

InChI

InChI=1S/C13H18O3/c1-10(2)8-12(13(14)15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15)

InChI Key

SKXDRVUWALIFFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The following table summarizes key structural analogs and their substituents, highlighting differences in functional groups and their implications:

Compound Name Substituents at Position 2 Position 4 Key Functional Groups Evidence ID
4-Methyl-2-phenylmethoxypentanoic acid Phenylmethoxy (OCH₂Ph) Methyl Carboxylic acid, ether N/A*
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid (tert-BOC)-protected aminomethyl Methyl Carboxylic acid, carbamate, amine
4-Methyl-2-(2-nitrobenzenesulfonamido)pentanoic acid 2-nitrobenzenesulfonamido Methyl Carboxylic acid, sulfonamide, nitro
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid 4-methoxyphenylsulfonamido Methyl Carboxylic acid, sulfonamide, methoxy
(2R)-4-Methyl-2-(phenylmethoxycarbonylamino)pentanoic acid Phenylmethoxycarbonyl (Cbz) protected amine Methyl Carboxylic acid, carbamate
4-Methyl-2-oxo-3-phenylpentanoic acid Oxo (keto), phenyl at position 3 Methyl Carboxylic acid, ketone

Note: *Direct evidence for the target compound is absent; comparisons are inferred from analogs.

Key Observations:
  • Lipophilicity : The phenylmethoxy group in the target compound enhances lipophilicity compared to the polar sulfonamide (e.g., ) or carbamate (e.g., ) groups in analogs. This may improve membrane permeability but reduce aqueous solubility.
  • Acidity : Sulfonamide-containing analogs (e.g., ) likely exhibit stronger acidity due to electron-withdrawing sulfonyl groups, whereas the phenylmethoxy substituent (electron-donating) may slightly reduce carboxylic acid acidity in the target compound.
  • Stability : Carbamate-protected amines (e.g., ) are prone to hydrolysis under acidic/basic conditions, whereas the phenylmethoxy group is relatively stable, suggesting the target compound may have better synthetic utility.

Physical and Chemical Properties

Data inferred from analogs (experimental values where available):

Property This compound (Inferred) (R)-2-(((tert-BOC)amino)methyl)-4-methylpentanoic acid 4-Methyl-2-(2-nitrobenzenesulfonamido)pentanoic acid
Molecular Weight ~250 g/mol 273.3 g/mol 342.4 g/mol
Solubility (Polarity) Low (lipophilic) Moderate (polar carbamate) Low (sulfonamide, nitro)
Melting Point Not reported Not reported 160–162°C (crystallographic data)
Reactivity Ether cleavage possible under strong acids Acid-labile BOC group Stable sulfonamide, reactive nitro group

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